1alpha, 24, 25-Trihydroxy VD2
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Overview
Description
The compound “1alpha, 24, 25-Trihydroxy VD2” is a complex organic molecule characterized by multiple double bonds, hydroxyl groups, and a unique cyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclic structures and the introduction of hydroxyl groups. Key steps may include:
Formation of the Indene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Formation of Double Bonds: Double bonds can be introduced through elimination reactions or by using Wittig reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert double bonds to single bonds, potentially altering the compound’s structure and properties.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of double bonds may yield saturated hydrocarbons.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology
Drug Development: Due to its unique structure, the compound may exhibit biological activity, making it a candidate for drug development.
Biochemical Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent for treating various diseases, depending on its biological activity.
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Chemical Manufacturing: It can be used as a building block in the manufacture of various chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Alteration of Cellular Processes: The compound may affect cellular processes such as gene expression, protein synthesis, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1alpha, 24, 25-Trihydroxy VD2: This compound is unique due to its specific arrangement of double bonds, hydroxyl groups, and cyclic structures.
Other Polycyclic Compounds: Compounds with similar polycyclic structures but different functional groups or double bond arrangements.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and cyclic structures, which may confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5E)-5-[(2E)-2-[1-[(E)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGCLKZOZQUAFK-OCXKSUKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C(C)(C(C)(C)O)O)C1CCC\2C1(CCC/C2=C\C=C\3/CC(CC(C3=C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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